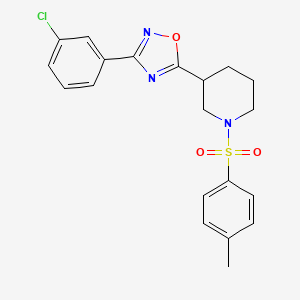
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-Oxadiazole scaffold, of which 3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a part, exhibits a wide array of pharmacological properties. This class of compounds has been extensively studied for their therapeutic worth, especially for their binding affinity with various enzymes and receptors due to their structural features. The 1,3,4-oxadiazole derivatives have shown promise in the treatment of numerous diseases, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive activities, among others (Verma et al., 2019). These compounds' versatile bioactivities underscore their potential in medicinal chemistry and drug development.
Synthetic Approaches and Biological Roles
The synthesis of 1,3,4-oxadiazole derivatives, including the specific chlorophenyl-tosylpiperidin-oxadiazole, is significant for the development of new medicinal agents. Research has focused on innovative methods for the synthesis of these compounds due to their broad spectrum of biological activities. This includes the exploration of new therapeutic species for society, indicating a deep interest in these compounds' applications in addressing a variety of health conditions (Nayak & Poojary, 2019).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives is well-documented, with recent research highlighting their role in developing compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These findings point to the oxadiazole core as a biologically active unit in numerous compounds, offering a foundation for future research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Antimicrobial Applications
The search for new antimicrobial agents has led to the investigation of 1,3,4-oxadiazole derivatives, which have demonstrated a range of activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Their potential as new drugs is promising, given that the activity of these compounds often exceeds that of known antibiotics and antimicrobial agents. This highlights their importance in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-7-9-18(10-8-14)28(25,26)24-11-3-5-16(13-24)20-22-19(23-27-20)15-4-2-6-17(21)12-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEDHAOVOLFDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)
![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)
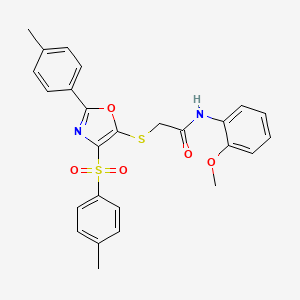
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)
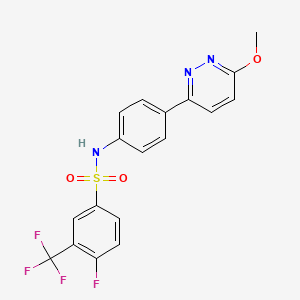
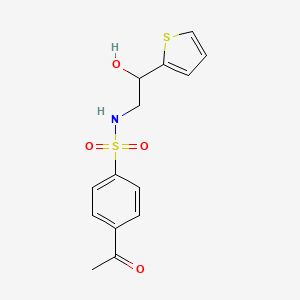
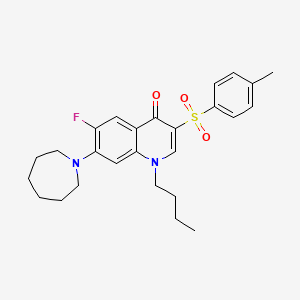
![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)